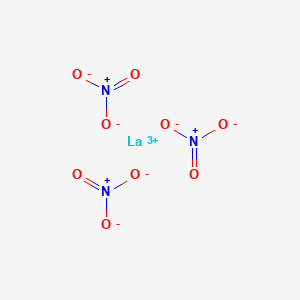
HC Blue 1
Vue d'ensemble
Description
HC Blue No. 1 is a dark blue microcrystal or dark purple powder . It was used as a semi-permanent hair dye until the mid-1980s . There is no chemical reaction with other components; the dyes adhere to the hair surface and last for one to two hair washes .
Synthesis Analysis
HC Blue No. 1 was produced commercially by the reaction of 4-fluoro-3-nitrobenzenamine with ethylene oxide . This formed an intermediate, 2,2’-((4-fluoro-3-nitrophenyl)imino)bis(ethanol), which was then reacted with methylamine to form HC Blue No. 1 .
Molecular Structure Analysis
The molecular formula of HC Blue No. 1 is C11H17N3O4 . Its average mass is 255.270 Da and its monoisotopic mass is 255.121902 Da .
Chemical Reactions Analysis
HC Blue No. 1 is a nitrated aromatic, amine, and alcohol . Amines are chemical bases that neutralize acids to form salts plus water. These acid-base reactions are exothermic .
Physical And Chemical Properties Analysis
HC Blue No. 1 is a dark blue microcrystal or dark purple powder . It is sensitive to prolonged exposure to air and is insoluble in water . It is nonflammable, but when heated to decomposition, it may emit toxic fumes .
Applications De Recherche Scientifique
Degradation and Treatment of Industrial Wastewaters
- HC Blue 1 has been studied for its degradation using hydrodynamic cavitation and advanced oxidation processes. Research shows that this process can effectively degrade Brilliant Cresyl Blue (BCB) dye in industrial effluents, achieving a decolorization efficiency of 100% within a short treatment time. This indicates its potential use in the treatment of industrial wastewater polluted with organic substances (Cako et al., 2020).
Use in Hydrocomposites for Absorption
- HC Blue 1 has been involved in studies related to the synthesis of dual-responsive hydrogel composites (HC), which have been used for the removal of dyes like methylene blue from the aqueous environment. These composites can change in volume in response to pH and magnetic fields, showing promise in applications for environmental remediation and water treatment (Costa et al., 2021).
Adsorption Studies
- Research has also explored the use of hydrochar (HC) derived from biomass, like coffee husk, in the adsorption of dyes like methylene blue. These studies demonstrate the potential of using HC materials for environmental applications, particularly in the removal of contaminants from water sources (Ronix et al., 2017).
Fluorescent Hydrophobic Carbon Dots
- HC Blue 1 has been part of research in the synthesis of fluorescent hydrophobic carbon dots. These dots, showing bright blue and green fluorescent light, have been explored for potential surface applications and bioimaging, suggesting use in a variety of scientific and medical contexts (Mitra et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[N-(2-hydroxyethyl)-4-(methylamino)-3-nitroanilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-12-10-3-2-9(8-11(10)14(17)18)13(4-6-15)5-7-16/h2-3,8,12,15-16H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJSMPQOVHQYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)N(CCO)CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Record name | HC BLUE 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20451 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020191 | |
| Record name | HC Blue 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hc blue 1 appears as dark blue microcrystals or dark purple powder. (NTP, 1992), Dark blue or bluish-black solid; [HSDB] | |
| Record name | HC BLUE 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20451 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HC Blue 1 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5483 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), Slightly soluble in water (0.38% w/w); soluble in ethanol, methanol and acetone | |
| Record name | HC BLUE 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20451 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HC BLUE NO 1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Has been available commercially with purity 95%, with 2-((4- methylamino)-3-nitrophenyl)imino)ethanol (<5%) as a possible impurity | |
| Record name | HC BLUE NO 1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
HC Blue 1 | |
Color/Form |
Dark-blue microcrystals or blue-black amorphous powder | |
CAS RN |
2784-94-3 | |
| Record name | HC BLUE 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20451 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HC Blue 1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2784-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HC Blue No. 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002784943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-[[4-(methylamino)-3-nitrophenyl]imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | HC Blue 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[[4-(methylamino)-3-nitrophenyl]imino]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HC BLUE NO. 1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH430IGW0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HC BLUE NO 1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
215 to 219 °F (NTP, 1992), 101.5-104 °C | |
| Record name | HC BLUE 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20451 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HC BLUE NO 1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the toxicological concerns associated with 2,2'-((4-(methylamino)-3-nitrophenyl)imino)bis(ethanol) (HC Blue No. 1)?
A: Studies indicate that HC Blue No. 1 poses several toxicological concerns. [, , ] Research shows:
- Carcinogenicity: HC Blue No. 1 showed clear evidence of carcinogenicity in both male and female B6C3F1 mice, with increased incidences of hepatocellular carcinomas. [] In female F344/N rats, it induced increased incidences of alveolar/bronchiolar neoplasms, while evidence in male rats was equivocal. []
- Mutagenicity: The compound exhibited mutagenicity in several Salmonella typhimurium strains (TA97, TA98, TA100) with and without metabolic activation. [, ] It also induced unscheduled DNA synthesis in rat hepatocytes in vitro. []
- Developmental Toxicity: HC Blue No. 1 was associated with fetal bone malformations in rats when administered orally at maternally toxic levels. []
- Other Toxicities: Short-term and subchronic studies in animals revealed dose-dependent reductions in weight gain. []
Q2: How is HC Blue No. 1 absorbed and excreted from the body?
A: Research suggests that HC Blue No. 1 is absorbed through the skin, albeit slowly. [] Following absorption, it is excreted both in urine and bile. [] Interestingly, the chemical structure seems to remain unaltered during its transit through the body, suggesting limited metabolic alteration. []
Q3: What is the impact of structural modifications on the activity of HC Blue No. 1?
A: While direct studies comparing HC Blue No. 1 with structural analogs are limited within the provided abstracts, comparative research with a structurally similar dye, HC Blue No. 2, offers some insight. [, , ] This research suggests that even minor structural differences within this class of phenylenediamine dyes can influence their metabolic pathways and genotoxic potential. This highlights the importance of understanding structure-activity relationships for this class of compounds.
Q4: What are the major metabolic pathways of HC Blue No. 1 in different species?
A: While the provided abstracts don't delve into specific metabolic pathways, research comparing HC Blue No. 1 with HC Blue No. 2 suggests species-specific differences in metabolism. [] This emphasizes the importance of considering species differences when extrapolating toxicological findings from animal models to humans.
Q5: What analytical methods are employed to characterize and quantify HC Blue No. 1?
A: While specific details on analytical methods are limited in the abstracts, they mention techniques like HPLC fractionation guided by the Salmonella (TA98) bioassay to isolate mutagenic components. [] This suggests a combination of bioassays and chromatographic techniques for characterization and quantification.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















